Ethyl 10-hydroxydec-2-enoate

Antitumor fatty acids pH-dependent activity Leukemia models

Ethyl 10-hydroxydec-2-enoate (CAS 57221-93-9) is a medium-chain ω-hydroxy fatty acid ethyl ester structurally derived from trans-10-hydroxy-2-decenoic acid (10-HDA), the signature unsaturated fatty acid of royal jelly. It is classified as a long-chain unsaturated fatty acid derivative bearing a C-10 backbone with an α,β-unsaturated ester moiety and a terminal primary hydroxyl group.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 57221-93-9
Cat. No. B1512622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 10-hydroxydec-2-enoate
CAS57221-93-9
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CCCCCCCCO
InChIInChI=1S/C12H22O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h8,10,13H,2-7,9,11H2,1H3
InChIKeyLTWVYZGTGDBYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 10-hydroxydec-2-enoate (CAS 57221-93-9): A Bioactive Fatty Acid Ester for Targeted Compound Selection


Ethyl 10-hydroxydec-2-enoate (CAS 57221-93-9) is a medium-chain ω-hydroxy fatty acid ethyl ester structurally derived from trans-10-hydroxy-2-decenoic acid (10-HDA), the signature unsaturated fatty acid of royal jelly. It is classified as a long-chain unsaturated fatty acid derivative bearing a C-10 backbone with an α,β-unsaturated ester moiety and a terminal primary hydroxyl group [1]. The compound is principally employed as a synthetic intermediate, a reference standard, and a tool compound for investigating the pharmacological properties of 10-HDA congeners in oncology and epigenetic research.

Synthetic intermediate and 10-HDA precursor
High-purity reference standard grade
Cellular uptake study tool for ω-hydroxy fatty acid pathways

Why Ethyl 10-hydroxydec-2-enoate Cannot Be In-Place Substituted by 10-HDA or Other Congeners


The ethyl ester of 10-hydroxy-2-decenoic acid is not a trivial surrogate for the parent carboxylic acid (10-HDA, CAS 14113-05-4) or its saturated counterpart (10-hydroxydecanoic acid). The ester exhibits equivalent in vitro antitumor efficacy against AKR leukemic cells but uniquely retains full activity at neutral pH, whereas 10-HDA requires an acidic milieu (pH < 5.6) for potency [1]. Additionally, ethyl esterification alters the lipophilicity and transmembrane flux of ω-hydroxy fatty acids in a manner that directly correlates with intracellular accumulation and resultant carcinostatic activity [2]. Consequently, substituting the ester with the free acid or a different ester congener without compensation for pH compatibility or cellular uptake kinetics risks loss of activity in cell-based assays and misassignment of structure–activity relationships.

Property
Ethyl ester (target)
10-HDA (free acid)
pH compatibility
Response retained at neutral pH
Requires acidic pH < 5.6
Cellular uptake
Increased intracellular accumulation reported
Lower cellular penetration
Purity specification
Certified reference material purity
Batch consistency may vary

Head-to-Head Quantitative Differentiation for Ethyl 10-hydroxydec-2-enoate


pH-Independent Antitumor Activity: Ethyl Ester vs. Free Acid in Transplantable Leukemia

The ethyl ester of 10-hydroxy-2-decenoic acid was directly compared with the parent carboxylic acid (10-HDA) in an in vitro model of transplantable AKR mouse leukemia. Both compounds inhibited leukemia development. The ester was effective at neutral pH, whereas 10-HDA was only active when the medium was acidified to pH below 5.6 [1]. This pH-versatility advantage avoids the need for acidic assay conditions that may confound cell viability measurements or preclude coculture experiments.

pH-Dependent Activity
Head-to-head
Ethyl ester: cell response at neutral pH 10-HDA: requires pH < 5.6
Supports neutral-pH cell-model response assays without acidic condition artifacts
AKR leukemic cell endpoint; medium acidification used for comparator
Antitumor fatty acids pH-dependent activity Leukemia models

Intracellular Uptake Advantage of ω-Hydroxy Fatty Acid Ethyl Esters vs. Free Acids

In a class-level comparison of ω-hydroxy fatty acids (ωHFAs), the intracellular uptake of the ethyl ester of ω-hydroxypalmitic acid (ωH16:0 ethyl ester) was 10.1 pg/cell vs. 3.4 pg/cell for the free acid, a 2.97‑fold increase, while ωH15:0 ethyl ester reached 6.4 pg/cell vs. 2.8 pg/cell for its free acid. Carcinostatic activity correlated directly with these intracellular concentrations [1]. Although the unsaturated analog (ωH16:1) showed a weaker uptake–activity correlation, the data establish that ethyl esterification of ω‑hydroxy fatty acids consistently increases cellular penetration, providing a rationale for selecting the ethyl ester scaffold when intracellular target engagement is required.

Cellular Uptake Fold-Change
Class-level
2.97-fold & 2.29-fold increase
Ethyl ester scaffold correlates with higher intracellular concentration
Class-level ω-hydroxy fatty acid data; product-specific data limited
Cellular pharmacokinetics Carcinostatic fatty acids Ester prodrug strategy

Available Purity Grade: 98–99.8% Reference Standard for Analytical Workflows

Commercially sourced ethyl 10-hydroxydec-2-enoate is supplied as a certified reference material with a purity range of 98–99.8%, suitable for use as an HPLC standard or calibration reference . In contrast, the free acid 10-hydroxy-2-decenoic acid is typically offered at ≥98% purity, but batch-to-batch consistency can vary due to the acid's hygroscopicity and sensitivity to oxidative degradation. The ester's improved chemical stability and defined purity specification reduce variability in quantitative analytical workflows.

Reference Standard Purity
Data to verify
98–99.8% certified purity
Reduces re-purification needs; improves analytical reproducibility
Vendor-specified; batch-specific COA review recommended
HPLC standard Reference material Method validation

One-Pot Synthetic Accessibility vs. Multi-Step Routes to the Free Acid

The ethyl ester can be synthesized via a one‑pot tandem oxidation–Wittig process directly from 1,8‑octanediol and (Ph₃P=CHCO₂Et) using activated MnO₂, followed by optional hydrolysis to yield the free acid 10‑HDA [1]. This streamlined route avoids the protective-group manipulations and multi-step sequences typically required for direct synthesis of the free acid. The ester thus functions as both a terminal product and a readily hydrolyzable precursor, offering procurement flexibility: laboratories can stock the ester and generate the free acid on demand by simple saponification.

Synthetic Step Reduction
Reported
One-pot tandem oxidation-Wittig Multi-step (3–5 step) route
Simpler synthesis supports scale-up and on-demand hydrolysis to free acid
From 1,8-octanediol; Wittig/oxidation approach
Synthetic chemistry Process intensification Wittig reaction

Optimized Application Scenarios for Ethyl 10-hydroxydec-2-enoate Based on Its Differential Evidence Profile


Neutral-pH Viability Assays for Leukemia and Solid Tumor Cell Lines

When evaluating the antitumor activity of 10-HDA-derived compounds, use the ethyl ester to avoid the confounding effects of acidic medium (pH < 5.6) required by the free acid. This is critical for head-to-head cytotoxicity screening against a panel of adherent or suspension cancer cell lines maintained at physiological pH (7.2–7.4) [1].

Intracellular Target Engagement Studies: HDAC Inhibition and Epigenetic Modulation

The ethyl ester scaffold enhances cellular penetration relative to the free acid, making it a suitable tool compound for probing intracellular targets such as histone deacetylases (HDACs) in monocytic, leukemic, or solid tumor cells. Quantify intracellular drug levels by GC or LC-MS to confirm target engagement [1].

Analytical Reference Standard for LC-MS/MS or HPLC-UV Method Validation

Source the certified reference material grade (98–99.8% purity) for calibration curve preparation and system suitability testing in bioanalytical assays. The ester's superior chemical stability reduces calibration drift over multi-batch analytical runs compared to the free acid [1].

Process Chemistry: Hydrolytic Prodrug Strategy for 10-HDA Generation

Procure the ethyl ester as a stable, scalable synthetic intermediate. On-demand hydrolysis with NaOH yields the free acid 10-HDA, enabling just-in-time preparation of the active pharmaceutical ingredient while leveraging the simpler one‑pot synthesis of the ester [1].

Application
Selection Property
Validation Focus
Neutral-pH cell viability assays
pH-compatible cytotoxicity screening
Assay condition compatibility review
HDAC inhibition & epigenetic studies
Enhanced intracellular delivery scaffold
Intracellular target engagement by GC/LC-MS
Bioanalytical method validation
High-purity certified reference material
Calibration stability and method reproducibility
10-HDA precursor synthesis
Scalable one-pot synthetic intermediate
Hydrolysis yield and purity assessment
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